molecular formula C11H16N2S B13001837 2-((Piperidin-3-ylmethyl)thio)pyridine

2-((Piperidin-3-ylmethyl)thio)pyridine

Katalognummer: B13001837
Molekulargewicht: 208.33 g/mol
InChI-Schlüssel: OKZVVMWLNVCZOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Piperidin-3-ylmethyl)thio)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety via a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-3-ylmethyl)thio)pyridine typically involves the reaction of 2-chloropyridine with piperidin-3-ylmethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom on the pyridine ring. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Piperidin-3-ylmethyl)thio)pyridine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Nitro or halogenated pyridine derivatives

Wissenschaftliche Forschungsanwendungen

2-((Piperidin-3-ylmethyl)thio)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-((Piperidin-3-ylmethyl)thio)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine moiety is known to interact with various neurotransmitter receptors, which could explain its potential effects on neurological function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Thiopyridine: Similar structure but lacks the piperidine moiety.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents.

    Thieno[2,3-b]pyridines: Heterocyclic compounds with a sulfur atom in a different position.

Uniqueness

2-((Piperidin-3-ylmethyl)thio)pyridine is unique due to the combination of a pyridine ring and a piperidine moiety linked by a thioether bond. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C11H16N2S

Molekulargewicht

208.33 g/mol

IUPAC-Name

2-(piperidin-3-ylmethylsulfanyl)pyridine

InChI

InChI=1S/C11H16N2S/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-2,5,7,10,12H,3-4,6,8-9H2

InChI-Schlüssel

OKZVVMWLNVCZOC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)CSC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.